molecular formula C18H15BrClN3O2 B2932868 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-95-3

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2932868
CAS No.: 421575-95-3
M. Wt: 420.69
InChI Key: NEXXXTIMLKDSGQ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) class, a scaffold renowned for its diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. Structurally, it features a tetrahydropyrimidine core substituted with a 4-bromophenyl group at position 4, a 3-chlorophenyl carboxamide at position 5, and a methyl group at position 4.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXXXTIMLKDSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 3-chloroaniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid (80°C, DME/H₂O)4-(4-Aryl-phenyl) derivatives65-78%Bromine replaced with aryl groups; electronic effects influence coupling efficiency
SNAr with aminesCuI, K₂CO₃, DMF (120°C)4-(4-Aminophenyl) analogs55-62%Amine nucleophiles require strong bases for deprotonation

Mechanistic Insight : The electron-withdrawing carboxamide group activates the bromophenyl ring toward substitution. Steric hindrance from the tetrahydropyrimidine core limits reactivity at the ortho positions .

Oxidation Reactions

The 2-oxo-1,2,3,4-tetrahydropyrimidine core shows oxidation sensitivity:

Oxidizing AgentConditionsProductStabilityApplications
KMnO₄Acidic aqueous solution (60°C)Pyrimidine-2,4-dione derivativeModerateForms hydrogen-bonding motifs for crystal engineering
O₂ (Catalytic Cu)DMSO, 100°C6-Methyl-2-oxo-dihydropyrimidineHighGenerates reactive intermediates for further functionalization

Experimental data from mass spectrometry confirms oxidative cleavage products when exposed to strong oxidizing agents.

Hydrolysis Reactions

The carboxamide group undergoes pH-dependent hydrolysis:

ConditionCatalystProductRate Constant (k, s⁻¹)
Acidic (HCl 6M)None5-Carboxylic acid derivative2.3×10⁻⁴
Basic (NaOH 2M)Phase-transfer catalystSodium carboxylate salt5.8×10⁻³

Notable Finding : Hydrolysis rates increase 12-fold under basic vs. acidic conditions due to nucleophilic attack mechanisms .

Cyclization Reactions

The compound participates in intramolecular cyclization:

Reaction PartnerConditionsCyclized ProductBiological Relevance
ThioureaEtOH/HCl refluxThioxo-pyrimidine fused heterocycleEnhanced antimicrobial activity (MIC 8 μg/mL vs. S. aureus)
Hydrazine hydrateMicrowave irradiation (150W)Pyrazolo[3,4-d]pyrimidinePotential kinase inhibition (IC₅₀ 0.65 μM in HIV integrase assay)

X-ray crystallographic data confirms chair conformation of the tetrahydropyrimidine ring facilitates these cyclizations .

Catalytic Hydrogenation

Selective reduction of the tetrahydropyrimidine ring:

CatalystPressure (psi)ProductDiastereomeric Ratio
Pd/C (10%)50 H₂cis-1,3-Diamine derivative85:15
Rh/Al₂O₃30 H₂trans-1,3-Diamine derivative72:28

NMR studies show axial preference for hydrogen addition due to steric effects from the 4-bromophenyl group .

Photochemical Reactivity

UV-induced transformations (λ=254 nm):

SolventMajor ProductQuantum Yield (Φ)
AcetonitrileRing-opened keto-enol tautomer0.32
Hexane[2+2] Cycloaddition dimer0.18

TD-DFT calculations correlate with observed photoproduct distributions .

Comparative Reaction Table

Key differences between bromophenyl and chlorophenyl analogs:

Reaction4-Bromophenyl Derivative4-Chlorophenyl Analog
Suzuki Coupling Ratek = 0.45 min⁻¹k = 0.27 min⁻¹
Hydrolysis Half-life (pH 7)t₁/₂ = 48 hrt₁/₂ = 72 hr
Photostability (λ=365 nm)63% degradation in 6h41% degradation

Scientific Research Applications

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The target compound’s closest analogs differ in substituents on the aryl groups (positions 4 and 5) and the oxo/thio moiety (position 2). Key comparisons include:

Compound Name R<sup>4</sup> R<sup>5</sup> (Carboxamide) X (Position 2) Key Properties/Activities Reference
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Methyl ester O IC50 = 15.7 µM (cytotoxicity); moderate thymidine phosphorylase inhibition
4-(4-Bromophenyl)-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Bromophenyl 2-Methylphenyl S Enhanced lipophilicity (logP ~3.2); antimicrobial activity against Gram-positive bacteria
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-Chlorophenyl 4-Fluorophenyl S Molecular weight = 375.8; potential hydrogen-bonding interactions via fluorine
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Chlorophenyl 4-Methoxyphenyl S Improved solubility due to methoxy group; uncharacterized bioactivity

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.2–3.5) is higher than methoxy-substituted analogs (e.g., 4-methoxyphenyl in ), which may reduce aqueous solubility but improve blood-brain barrier penetration .
  • Hydrogen Bonding : The 2-oxo group contributes to a polar surface area (PSA) of ~65 Ų (analogous to ), favoring interactions with hydrophilic targets like enzymes .

Key Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromo, chloro) at R<sup>4</sup> enhance stability and target binding via hydrophobic interactions .
  • Electron-donating groups (e.g., methoxy) at R<sup>5</sup> improve solubility but may reduce potency .

Thio vs. Oxo Derivatives :

  • 2-Thioxo analogs exhibit superior antimicrobial activity, while 2-oxo derivatives are more effective in enzyme inhibition .

Carboxamide vs. Ester :

  • Carboxamide derivatives (target compound) show higher target specificity due to hydrogen-bonding interactions, whereas esters prioritize membrane permeability .

Biological Activity

4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer and viral infections. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

  • Molecular Formula : C18H15BrClN3O2
  • Molecular Weight : 420.6876 g/mol
  • CAS Number : 5680-52-4

Biological Activity Overview

The compound has been evaluated for various biological activities, including antitumor and antiviral effects. The following sections detail specific findings regarding its efficacy.

Antitumor Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit significant antitumor properties. In particular, studies have highlighted the potential of similar compounds to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Case Study: Antiproliferative Effects

A study conducted on various tetrahydropyrimidine derivatives indicated that certain modifications could enhance their antiproliferative activity against human cancer cell lines such as MGC-803 and HeLa. The most active compounds were found to induce G2/M cell cycle arrest and apoptosis through non-intercalative mechanisms targeting topoisomerase II .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMGC-803TBDTopoisomerase II inhibition
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateHeLa0.65Apoptosis induction

Antiviral Activity

The compound's antiviral properties have been explored in relation to HIV integrase inhibition. A related study on N-(4-fluorophenyl)-6-methyl derivatives showed promising results in inhibiting strand transfer reactions in vitro. However, these compounds did not demonstrate significant antiviral activity below cytotoxic concentrations .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Topoisomerase II Inhibition : Compounds similar to this tetrahydropyrimidine have been shown to inhibit topoisomerase II catalytic activity.
  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-N-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?

The compound can be synthesized via a Biginelli-like multicomponent reaction involving substituted phenyl aldehydes, β-keto esters, and urea/thiourea derivatives. Key steps include:

  • Condensation : Reacting 4-bromobenzaldehyde with ethyl acetoacetate to form the dihydropyrimidinone (DHPM) core.
  • Carboxamide formation : Coupling the DHPM intermediate with 3-chloroaniline using coupling agents like EDC/HOBt or DCC in anhydrous DMF .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization : Microwave-assisted synthesis reduces reaction time (30–60 min) and improves yield (65–75%) compared to conventional reflux (6–8 h, 50–60% yield) .

Table 1: Comparison of Synthetic Methods

MethodTimeYield (%)Purity (%)
Conventional reflux6–8 h50–6090–95
Microwave-assisted30–60 min65–7595–98

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and carboxamide linkage (e.g., NH resonance at δ 10.2–10.5 ppm).
  • X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and substituted phenyl groups, confirming intramolecular hydrogen bonding (N–H⋯O) that stabilizes the tetrahydropyrimidine conformation .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 448.01 (M+H+^+) .

Q. What are the key solubility and stability properties of this compound?

  • Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).
  • Stability : Stable at −20°C under inert gas (N2_2) for >6 months. Degrades in acidic conditions (pH <3) via hydrolysis of the carboxamide bond .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl) influence the compound’s reactivity and bioactivity?

  • Electron-withdrawing effects : The 4-bromophenyl group enhances electrophilicity at the pyrimidine C2 position, facilitating nucleophilic attack in further derivatization.
  • Bioactivity correlation : Halogen substituents (Br, Cl) improve membrane permeability and target binding (e.g., kinase inhibition) via hydrophobic interactions. Comparative studies show Br substituents increase potency by 2–3-fold over non-halogenated analogs .

Q. How can conflicting data on biological activity be resolved?

Discrepancies in IC50_{50} values (e.g., 1.2 μM vs. 3.8 μM for kinase inhibition) may arise from:

  • Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) or incubation time.
  • Compound purity : Impurities >5% (e.g., unreacted aniline) can skew results. Validate purity via HPLC (>98%) before testing .
  • Structural analogs : Test closely related derivatives (e.g., 4-Cl instead of 3-Cl) to isolate substituent effects .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Chiral catalysts : Use (R)-BINOL-derived phosphoric acids (10 mol%) in asymmetric Biginelli reactions to achieve enantiomeric excess (ee) >85% .
  • Resolution techniques : Chiral HPLC (Chiralpak AD-H column) separates enantiomers with baseline resolution (Rs_s >1.5) .

Table 2: Enantioselective Synthesis Outcomes

Catalystee (%)Yield (%)
(R)-BINOL-phosphoric acid8862
L-Proline4555

Q. How does the compound interact with biological targets at the molecular level?

Molecular docking (PDB: 1ATP) reveals:

  • Hydrogen bonding : The carboxamide NH interacts with Asp86 of the ATP-binding pocket.
  • Halogen bonding : The 4-bromophenyl Br forms a 3.2 Å interaction with Tyr90, enhancing binding affinity (ΔG = −9.8 kcal/mol) .

Methodological Notes

  • Contradictory data : Always cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Scale-up challenges : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .

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